5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Catalog No.
S6441707
CAS No.
2248389-97-9
M.F
C5H5BrF2N2
M. Wt
211.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

CAS Number

2248389-97-9

Product Name

5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

IUPAC Name

5-bromo-3-(difluoromethyl)-1-methylpyrazole

Molecular Formula

C5H5BrF2N2

Molecular Weight

211.01 g/mol

InChI

InChI=1S/C5H5BrF2N2/c1-10-4(6)2-3(9-10)5(7)8/h2,5H,1H3

InChI Key

WDLWCHPUZGWOIA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)F)Br

5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole is a fluorinated heterocyclic compound with the molecular formula C5_5H5_5BrF2_2N2_2 and a molecular weight of 211.01 g/mol. This compound features a pyrazole ring substituted with bromine and a difluoromethyl group, which enhances its chemical reactivity and biological activity. Its crystalline structure is characterized by a white to off-white appearance, with a melting point ranging from 123 to 126°C. The compound is soluble in organic solvents such as acetone and methanol but has limited solubility in water .

, including:

  • Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.
  • Reduction: Common reducing agents can facilitate reduction reactions.
  • Substitution: The difluoromethyl group can participate in substitution reactions, particularly involving electrophilic or nucleophilic reagents.

These reactions are significant for modifying the compound's properties and enhancing its potential applications.

Research indicates that 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole exhibits various biological activities, including:

  • Antimicrobial Properties: Studies suggest that this compound and its derivatives may act against drug-resistant pathogens.
  • Anticancer Activity: Investigations into its effects on different cancer cell lines have shown promising results, indicating potential for development as an anticancer agent .
  • Mechanism of Action: The difluoromethyl group allows for interactions with molecular targets, influencing biological activity through hydrogen bonding and other interactions .

The synthesis of 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole typically involves multi-step processes:

  • Bromination: The initial step involves the reaction of 3-difluoromethyl-1-methyl-1H-pyrazole with bromine.
  • Purification: Following bromination, purification methods such as recrystallization are employed to obtain the desired product in high purity.
  • Characterization: Analytical techniques like NMR spectroscopy, infrared spectroscopy, and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting various diseases, particularly in oncology and infectious diseases.
  • Material Science: The compound may also find applications in catalysis and electronics due to its stable chemical properties .
  • Research Tool: It serves as a valuable reagent in organic synthesis and medicinal chemistry research.

Interaction studies have focused on the compound's ability to bind with biological targets, particularly enzymes involved in disease pathways. For instance, molecular docking studies have indicated that certain derivatives of this compound can interact effectively with enzymes like succinate dehydrogenase, potentially disrupting their function and leading to antifungal activity .

Several compounds share structural similarities with 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole. Notable examples include:

Compound NameStructural FeaturesUnique Properties
1-(Difluoromethyl)-2-nitrobenzeneNitro group on benzeneKnown for hydrogen bonding capabilities
Difluoromethyl-substituted cinnamic estersCinnamic acid derivativesExhibits antioxidant properties
3-(Difluoromethyl)-1-methyl-1H-pyrazoleSimilar pyrazole structurePotential as an antifungal agent

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

209.96042 g/mol

Monoisotopic Mass

209.96042 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-25-2023

Explore Compound Types